molecular formula C17H13F3N2O2 B2884771 N-(1-methyl-2-oxoindolin-5-yl)-3-(trifluoromethyl)benzamide CAS No. 921543-18-2

N-(1-methyl-2-oxoindolin-5-yl)-3-(trifluoromethyl)benzamide

Cat. No. B2884771
M. Wt: 334.298
InChI Key: TYMSPQWNFZLYDO-UHFFFAOYSA-N
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Scientific Research Applications

Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamides (BTAs), sharing a structural motif of benzamide, play a significant role in supramolecular chemistry, nanotechnology, polymer processing, and biomedical applications. Their simple structure, combined with a profound understanding of their supramolecular self-assembly behavior, makes them versatile in creating nanometer-sized rod-like structures stabilized by H-bonding. The multivalent nature of BTAs is leveraged in biomedical fields for potential therapeutic applications, showcasing the adaptability of benzamide derivatives in various scientific and commercial applications (Cantekin, de Greef, & Palmans, 2012).

Advanced Oxidation Processes for Water Treatment

The degradation of organic compounds, including pharmaceuticals and personal care products in water treatment, uses advanced oxidation processes (AOPs). A review focusing on the degradation pathways, by-products, and the application of AOPs highlights the potential of these processes in breaking down complex organic compounds to less harmful substances. This research underscores the importance of understanding chemical reactions and the impact of specific functional groups, such as benzamide derivatives, in environmental processes and their implications for water safety and sustainability (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Environmental Presence and Effects of Parabens

Parabens, esters of para-hydroxybenzoic acid which may include benzamide structures as part of their formulation, are extensively used as preservatives in various consumer products. Their ubiquity and persistence in aquatic environments have raised concerns regarding their potential endocrine-disrupting effects. A comprehensive review of their occurrence, fate, behavior, and the ecological risks in aquatic environments provides insights into the challenges of managing these compounds in the environment. It emphasizes the need for further studies on their long-term exposure effects on aquatic ecosystems and potential human health implications (Haman, Dauchy, Rosin, & Munoz, 2015).

Safety And Hazards

Information on the safety and hazards of “N-(1-methyl-2-oxoindolin-5-yl)-3-(trifluoromethyl)benzamide” is not available.


Future Directions

There is no available information on the future directions of “N-(1-methyl-2-oxoindolin-5-yl)-3-(trifluoromethyl)benzamide”.


properties

IUPAC Name

N-(1-methyl-2-oxo-3H-indol-5-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2/c1-22-14-6-5-13(8-11(14)9-15(22)23)21-16(24)10-3-2-4-12(7-10)17(18,19)20/h2-8H,9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMSPQWNFZLYDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methyl-2-oxoindolin-5-yl)-3-(trifluoromethyl)benzamide

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